[1]benzofuro[2,3-d]pyrimidin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3H-[1]benzofuro[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c13-9-8-6-3-1-2-4-7(6)14-10(8)12-5-11-9/h1-5H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLWNWZDFPMLHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)N=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies
Established Synthetic Routes to the Benzofuropyrimidinone Core
The construction of the fused benzofuran (B130515) and pyrimidine (B1678525) ring system is achieved through several key synthetic approaches, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.
The Aza-Wittig reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles. chem-station.comscispace.com This reaction typically involves the formation of an iminophosphorane (an aza-ylide) from an organic azide (B81097) and a phosphine, such as triphenylphosphine. chem-station.com The iminophosphorane then reacts with a carbonyl group in an intra- or intermolecular fashion to form an imine, often leading to cyclization. wikipedia.orgmdpi.com
In the context of benzofuropyrimidinone synthesis, this reaction is frequently employed to construct the pyrimidinone ring. A common strategy involves the reaction of an iminophosphorane, derived from a 2-azidobenzofuran-3-carboxylate precursor, with an isocyanate. This process generates a carbodiimide (B86325) intermediate which subsequently undergoes intramolecular cyclization to yield the desired rsc.orgbenzofuro[2,3-d]pyrimidin-4(3H)-one core. This approach allows for the introduction of substituents at the N-3 position of the pyrimidinone ring, depending on the isocyanate used. researchgate.netresearchgate.net
For instance, the synthesis of 3-alkyl-2-substituted-benzofuro[3,2-d]pyrimidin-4(3H)-ones has been achieved through aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate, which forms a carbodiimide intermediate. This intermediate is then treated with various nucleophiles to yield the final products. researchgate.net Similarly, 2-aminofuro[2,3-d]yrimidin-4(3H)-one derivatives have been prepared via the aza-Wittig reaction of an iminophosphorane with an aromatic isocyanate, followed by reaction with various amines. researchgate.net
Table 1: Examples of Aza-Wittig Reaction in Fused Pyrimidinone Synthesis
| Starting Material | Reagent | Intermediate | Product Type |
|---|---|---|---|
| Iminophosphorane | Aromatic Isocyanate | Carbodiimide | 2-Aminofuro[2,3-d]pyrimidin-4(3H)-one |
| Iminophosphorane | n-Butyl Isocyanate | Carbodiimide | 3-Alkyl-2-aminobenzofuro[3,2-d]pyrimidin-4(3H)-one |
This table illustrates common pathways utilizing the Aza-Wittig reaction for the synthesis of the core heterocyclic structure and its analogues.
Annulation and heterocyclization strategies involve the formation of the pyrimidine ring onto a pre-existing benzofuran scaffold, or vice-versa. These methods often rely on condensation and cyclization reactions.
One prominent method involves the condensation of benzofuran chalcones with guanidine (B92328) hydrochloride. In this approach, (2E)-1-(1-benzofuran-2-yl)prop-2-en-1-one derivatives (chalcones) are reacted with guanidine in the presence of a base like potassium hydroxide. This reaction leads to the construction of the pyrimidine ring, yielding 4-(1-benzofuran-2-yl)pyrimidin-2-amine (B1521892) derivatives. nih.gov
Another strategy involves domino or cascade reactions. For example, a catalyst-free, one-pot approach has been developed for synthesizing benzofuran-fused pyrido[4,3-d]pyrimidines. This method proceeds through a cascade of SNAr (Nucleophilic Aromatic Substitution), cyclization, and condensation reactions starting from 2-(2-hydroxyphenyl)acetonitriles and 4,6-dichloropyrimidine-5-carbaldehyde. rsc.org While not forming the exact [2,3-d] isomer, this demonstrates the power of cascade reactions in building complex fused systems.
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation. scielo.org.mx These reactions are valued for their atom economy, reduced waste generation, and operational simplicity. nih.gov
For the synthesis of related fused pyrimidine systems, several MCRs have been reported. A three-component, one-pot synthesis of benzopyrano[4,3-d]pyrimidines involves the reaction of an iodochromone, an alkyne, and an amidine. The reaction sequence includes a Sonogashira coupling, condensation, and cycloaddition. nih.gov Similarly, novel furo[2,3-d]pyrimidine (B11772683) derivatives have been synthesized via a one-pot, three-component reaction of aryl(or heteroaryl)glyoxal monohydrates, 1,3-dimethylbarbituric acid, and alkyl isocyanides. nih.gov The development of a specific MCR for the direct synthesis of the rsc.orgbenzofuro[2,3-d]pyrimidin-4(3H)-one scaffold remains a key area of interest.
Functionalization and Derivatization Techniques
Once the core benzofuropyrimidinone scaffold is synthesized, its functionalization is crucial for modulating its properties. Derivatization is typically achieved through substitution, alkylation, and acylation reactions at various positions on the heterocyclic system.
The rsc.orgbenzofuro[2,3-d]pyrimidin-4(3H)-one core has several positions amenable to substitution, allowing for the introduction of diverse functional groups. The C-2 position is a common site for modification. As mentioned previously, the carbodiimide intermediates generated from aza-Wittig reactions can be intercepted by various nucleophiles. Reaction with amines, alcohols, or phenols introduces amino, alkoxy, or aryloxy groups at the C-2 position. researchgate.net
Another key position for substitution is on the benzene (B151609) ring of the benzofuran moiety. Electrophilic aromatic substitution reactions can introduce substituents such as halogens, nitro groups, or alkyl groups, although the specific conditions must be carefully controlled to avoid side reactions on the pyrimidinone ring. Furthermore, modifications can be made by starting with substituted salicylonitriles or other precursors before the construction of the benzofuran ring itself. researchgate.net
Alkylation and acylation reactions are primarily used to introduce substituents at the nitrogen atoms of the pyrimidinone ring, namely at the N-1 and N-3 positions. The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.
Alkylation of related thieno[2,3-d]pyrimidin-4(3H)-ones has shown that the reaction can proceed at either the N-1, N-3, or O-4 positions. researchgate.net For instance, alkylation of 2,3-dihydropyrimidin-4(1H)-one derivatives tends to occur at the N-1 position, whereas the corresponding aromatic pyrimidin-4(3H)-ones can lead to O-alkylated products. researchgate.net In the synthesis of 3-alkyl-benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives, the alkyl group is introduced at the N-3 position by selecting the appropriate isocyanate during the aza-Wittig cyclization step. researchgate.net
Acylation, such as the reaction with benzoyl chloride, is a common method for introducing acyl groups. This can be seen in the synthesis of 3-phenylpyrido[2,3-d] rsc.orgwikipedia.orgresearchgate.nettriazolo[4,3-a]pyrimidin-5(1H)-one analogues, where hydrazinyl derivatives are reacted with benzoyl chloride to form a fused triazole ring, an extension of simple acylation. nih.gov
Table 2: Common Derivatization Strategies
| Reaction Type | Position(s) | Reagents | Resulting Functional Group |
|---|---|---|---|
| Substitution | C-2 | Amines, Alcohols, Phenols | Amino, Alkoxy, Aryloxy |
| Alkylation | N-1, N-3 | Alkyl Halides | N-Alkyl |
This table summarizes key functionalization techniques for modifying the rsc.orgbenzofuro[2,3-d]pyrimidin-4(3H)-one scaffold.
Modifications via Bioisosteric Replacements
Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a compound's physicochemical properties, pharmacokinetic profile, or toxicity while retaining its desired biological activity. spirochem.com This is achieved by substituting an atom or a group of atoms with an alternative that possesses similar steric and electronic characteristics. For the spirochem.combenzofuro[2,3-d]pyrimidin-4(3H)-one core, this strategy can be applied to various positions to generate novel analogues.
Another avenue for bioisosteric modification is at the substituent level. For instance, the exocyclic oxygen of the carbonyl group at position 4 can be replaced with sulfur to form a thiocarbonyl, or with an imino group. Similarly, functional groups attached to the pyrimidine or benzofuran rings can be interchanged with established bioisosteric pairs. The synthesis of benzofuran derivatives bearing different pyrimidine moieties demonstrates how precursors can react with urea, thiourea, or guanidine hydrochloride to install hydroxyl, thiol, or amino groups, respectively, at the 2-position of the pyrimidine ring. nih.gov These groups are well-known classical bioisosteres.
The following table summarizes potential bioisosteric replacements applicable to the spirochem.combenzofuro[2,3-d]pyrimidin-4(3H)-one scaffold.
| Original Group/Atom | Bioisosteric Replacement | Potential Modification Site |
| Furan (B31954) Oxygen (-O-) | Thiophene Sulfur (-S-) | Core Scaffold (Ring Atom) |
| Carbonyl Oxygen (=O) | Thiocarbonyl Sulfur (=S) | Position 4 |
| Hydroxyl (-OH) | Amine (-NH2), Thiol (-SH), Fluorine (-F) | Substituents on the scaffold |
| Hydrogen (-H) | Fluorine (-F) | Substituents on the scaffold |
| Methyl (-CH3) | Amino (-NH2), Hydroxyl (-OH) | Substituents on the scaffold |
Scalable Synthesis and Process Optimization for Academic Research
The development of efficient and scalable synthetic routes is crucial for facilitating further investigation of a chemical scaffold. For academic research purposes, scalability often translates to high-yielding, operationally simple, and robust reactions that can produce gram quantities of material without extensive purification or specialized equipment. Key strategies include one-pot reactions, multicomponent reactions (MCRs), and the use of mild catalytic systems.
For the related furo[2,3-d]pyrimidin-4(3H)-one system, an efficient synthesis has been reported that utilizes an aza-Wittig reaction. umich.eduresearchgate.net This method involves the reaction of an iminophosphorane with aromatic isocyanates to generate carbodiimide intermediates. These intermediates then react with various nucleophiles like amines or phenols in the presence of a catalytic amount of sodium alkoxide or potassium carbonate to yield 2-substituted furo[2,3-d]pyrimidin-4(3H)-ones. researchgate.net The mild conditions of this reaction are particularly advantageous as they are compatible with the often-sensitive furan ring. umich.edu
Another powerful strategy for process optimization is the use of one-pot, multicomponent reactions. A green and efficient one-pot, three-component synthesis has been developed for novel drug-like furo[2,3-d]pyrimidines. nih.gov This approach involves the sequential condensation of aryl(or heteroaryl)glyoxal monohydrates, 1,3-dimethylbarbituric acid, and alkyl isocyanides, catalyzed by a very low loading of ZrOCl₂·8H₂O in water. nih.gov Such MCRs are highly atom-economical and environmentally benign, reducing waste and simplifying the synthetic process.
Furthermore, cascade reactions offer a high degree of efficiency by forming multiple bonds in a single operation. A protocol for preparing the bioisosteric pyrrolo[2,3-d]pyrimidine scaffold, which is applicable for large-scale synthesis, has been developed using an I₂/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil (B104193) with aurones. nih.gov The procedure was successfully demonstrated on a gram scale, underscoring its potential for scalability. nih.gov These methodologies, while demonstrated on related scaffolds, represent the state-of-the-art in efficient heterocyclic synthesis and could be adapted for the scalable production of spirochem.combenzofuro[2,3-d]pyrimidin-4(3H)-one derivatives.
The table below compares these efficient synthetic strategies.
| Synthetic Strategy | Core Scaffold Example | Key Features | Advantages |
| Aza-Wittig Reaction | Furo[2,3-d]pyrimidin-4(3H)-one | Iminophosphorane + Isocyanate → Carbodiimide intermediate | Mild reaction conditions, good yields, compatible with furan ring. umich.eduresearchgate.net |
| One-Pot 3-Component Reaction | Furo[2,3-d]pyrimidine | Glyoxal + Barbituric Acid + Isocyanide | High atom economy, green solvent (water), simple procedure, excellent yields. nih.gov |
| Cascade Annulation | Pyrrolo[2,3-d]pyrimidine | 6-Aminouracil + Aurone with I₂/DMSO | Forms multiple bonds in one step, proven gram-scale applicability, high yields. nih.gov |
Stereoselective Synthesis of Chiral Benzofuropyrimidinone Derivatives
The synthesis of enantiomerically pure compounds is of paramount importance in drug discovery, as different stereoisomers of a chiral molecule can exhibit distinct biological activities and metabolic profiles. Stereoselective synthesis involves methods that preferentially form one stereoisomer over others. However, a review of the scientific literature indicates that methodologies specifically targeting the stereoselective synthesis of chiral spirochem.combenzofuro[2,3-d]pyrimidin-4(3H)-one derivatives are not well-established. This represents an underexplored area of research with significant potential.
General strategies in modern asymmetric synthesis, which have been successfully applied to other heterocyclic systems, could provide a roadmap for future work on the benzofuropyrimidinone core. For example, the introduction of a stereocenter could be achieved by asymmetric modification of a pre-formed scaffold or by building the chiral scaffold from chiral precursors.
A relevant example from the broader pyrimidinone literature is the asymmetric synthesis of 3,4-dihydropyrimidin-2(1H)-one derivatives. An efficient asymmetric 1,4-reduction of pyrimidin-2-ones has been developed using a chiral phosphoric acid catalyst system. researchgate.net This organocatalytic transfer hydrogenation furnishes chiral 3,4-dihydropyrimidin-2-ones in excellent yields and with high enantioselectivities (up to 99% ee). researchgate.net This type of catalysis is a powerful tool in modern organic synthesis and could potentially be adapted to create chiral centers in derivatives of the spirochem.combenzofuro[2,3-d]pyrimidin-4(3H)-one system, for instance, through the asymmetric reduction of a double bond introduced into the pyrimidine ring. The development of such methods would be a valuable contribution to the chemistry of this heterocyclic family.
Exploration of Biological Activities
Anticancer and Antitumor Research
Derivatives of researchgate.netbenzofuro[2,3-d]pyrimidin-4(3H)-one have been extensively investigated for their potential as anticancer agents. These studies have demonstrated their ability to inhibit the growth of various cancer cell lines, induce programmed cell death, and interfere with critical cellular pathways involved in cancer progression.
A significant body of research has demonstrated the cytotoxic effects of researchgate.netbenzofuro[2,3-d]pyrimidin-4(3H)-one derivatives against a range of human cancer cell lines. For instance, a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs were synthesized and evaluated for their cytotoxic activity. One of the most potent compounds, 19c, exhibited significant cytotoxicity against the SK-OV-3 ovarian cancer cell line with an IC50 value of 4.98 μM, which was superior to the standard drug Olaparib. ontosight.ai
Similarly, novel furo[2,3-d]pyrimidin-2-one-1,3,4-oxadiazole hybrid derivatives have been synthesized and tested against several cancer cell lines. Compound 8f from this series showed moderate cytotoxicity with IC50 values ranging from 13.89 to 19.43 µM against fibrosarcoma (HT-1080), breast (MCF-7 and MDA-MB-231), and lung carcinoma (A549) cell lines. nih.gov
Furthermore, a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were designed and synthesized as potential EGFR inhibitors. Compounds 8a, 8b, and 9a from this series showed the highest cytotoxic activities against A-549, PC-3, HCT-116, and MCF-7 cell lines. nih.gov
In addition to inhibiting cell proliferation, derivatives of researchgate.netbenzofuro[2,3-d]pyrimidin-4(3H)-one have been shown to induce apoptosis, or programmed cell death, in cancer cells. The anticancer mechanism studies of the benzofuran[3,2-d]pyrimidine-4(3H)-one derivative 19c revealed that it promotes the apoptosis of cancer cells through the mitochondrial apoptosis pathway. ontosight.ai
Research on furo[2,3-d]pyrimidin-2-one-1,3,4-oxadiazole hybrid derivatives also demonstrated their ability to induce apoptosis. Compound 8f was found to induce apoptosis through the activation of caspase 3/7. nih.gov Similarly, a new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were found to induce a significant apoptotic effect in PC-3 cells, with one compound inducing a 5.3-fold increase in the level of caspase-3. nih.gov
A key strategy in cancer therapy is to target the DNA damage repair (DDR) pathways, which are often dysregulated in cancer cells. Poly (ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the DDR pathway, and its inhibition can lead to the death of cancer cells. nih.gov
Derivatives of benzofuran[3,2-d]pyrimidine-4(3H)-one have been designed as novel PARP-1 inhibitors. nih.gov In one study, the benzofuran[3,2-d]pyrimidine-4(3H)-one scaffold was used to develop a series of PARP-1 inhibitors. ontosight.ai The most potent compounds, 19b and 19c, exhibited more potent inhibitory activity against PARP-1 than the approved drug Olaparib, with compound 19c having an IC50 value of 0.026 μM against the PARP-1 enzyme. ontosight.ai Mechanistic studies revealed that compound 19c could inhibit the repair of DNA single-strand breaks and aggravate DNA double-strand breaks by inhibiting PARP-1 activity. ontosight.ai
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. The furo[2,3-d]pyrimidine (B11772683) scaffold has been explored for its potential to inhibit various protein kinases. researchgate.net
A series of novel benzofuro[3,2-b]pyridin-2(1H)-one derivatives were designed and synthesized as dual inhibitors of Bruton's tyrosine kinase (Btk) and phosphatidylinositol 3-kinase delta (PI3Kδ), which are crucial in the progression of leukemia. nih.gov Compound 16b from this series exhibited the best inhibitory activity with IC50 values of 139 nM for Btk and 275 nM for PI3Kδ. nih.gov
Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play a pivotal role in cancer cell growth, proliferation, and survival. The pyrido[2,3-d]pyrimidin-4(3H)-one moiety has been utilized in the design of new anticancer agents targeting RTKs, including the epidermal growth factor receptor (EGFR). nih.gov
A series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated as potential inhibitors of wild-type EGFR (EGFRWT) and the mutant EGFRT790M. Compound 8a showed the highest inhibitory activities against both EGFRWT and EGFRT790M with IC50 values of 0.099 and 0.123 µM, respectively. nih.gov
Antimicrobial Research
In addition to their anticancer properties, derivatives of the researchgate.netbenzofuro[2,3-d]pyrimidin-4(3H)-one scaffold have been investigated for their antimicrobial activity.
Benzofuro pyrimidine (B1678525) derivatives have been screened for their antibacterial and antifungal activity against various microbes. researchgate.net In one study, some derivatives showed considerable antimicrobial activity, with compounds 4g and 4e exhibiting superior activity compared to standards, which was attributed to the presence of electron-withdrawing bromo and fluoro substituents. researchgate.net
Another study reported the synthesis of benzofuran (B130515) derivatives containing a pyrimidine moiety and their evaluation as antimicrobial agents. nih.gov These compounds were screened against gram-positive bacteria (Bacillus subtilis), gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and fungi (Aspergillus niger and Candida albicans). researchgate.net
Furthermore, benzofuro[3,2-d]pyrimidine derivatives inspired by the natural product cercosporamide (B1662848) were synthesized and evaluated as potential Candida albicans PKC inhibitors, aiming to restore susceptibility to azole antifungal treatments. nih.gov A synergistic effect was observed when a benzofuropyrimidinedione derivative was co-administered with fluconazole (B54011) against a resistant strain of Candida albicans. nih.gov
Antibacterial Efficacy Against Pathogenic Strains
Derivatives of benzofuro[2,3-d]pyrimidine have demonstrated notable antibacterial properties against a variety of pathogenic bacteria. In one study, newly synthesized pyrimidine-benzofuran hybrids were evaluated for their antibacterial capabilities. researchgate.net The research highlighted that these compounds could be promising candidates for further development into more potent antibacterial drugs. researchgate.net
Investigations into 2-substituted pyrimidines derived from benzofuran chalcones have also shown significant antibacterial effects. nih.gov A primary study revealed that these compounds displayed a varied degree of Minimum Inhibitory Concentration (MIC) against tested bacterial strains, with some compounds exhibiting excellent activity against Bacillus subtilis. nih.gov The presence of a benzofuran compound incorporated with thiol and phenolic groups was found to enhance antimicrobial activity. nih.gov Further research confirmed that benzofuran compounds fused with a pyrimidine ring show a significant broad spectrum of antimicrobial activity. nih.gov
Screening of various benzofuro[3,2-d]pyrimidine derivatives has been conducted against bacteria such as S. aureus and E. coli. researchgate.net The fusion of these two heterocyclic systems is considered a promising path for the creation of new pharmaceutical agents. researchgate.net
Table 1: Antibacterial Activity of Selected Benzofuran-Pyrimidine Derivatives
| Compound/Derivative | Bacterial Strain | Activity/Measurement | Reference |
|---|---|---|---|
| Pyrimidine-Benzofuran Hybrids (4c, 4d, 4e) | Mycobacterium tuberculosis | Significant antitubercular activity | researchgate.net |
| 2-Substituted Pyrimidines (5a, 5c) | Bacillus subtilis | Excellent activity (MIC: 18.45±0.23, 17.32±0.24 µg/mL) | nih.gov |
| 2-Substituted Pyrimidines (5b) | General pathogenic strains | Good activity (MIC range: 11.47-16.24 µg/mL) | nih.gov |
Antifungal Activity Assessment
The antifungal potential of benzofuro[2,3-d]pyrimidin-4(3H)-one derivatives has been a significant area of research. Studies have shown that these compounds can be effective against various fungal pathogens. For instance, the synthesis of 2-substituted pyrimidines from benzofuran chalcones yielded compounds with excellent antifungal activity against pathogens like Candida albicans and Aspergillus niger. nih.govresearchgate.net The minimum inhibitory concentration (MIC) values for some of these derivatives were found to be in the range of 3.21 to 15.15 µg/mL. nih.gov
Table 2: Antifungal Activity of Selected Benzofuran-Pyrimidine Derivatives
| Compound/Derivative | Fungal Strain | Activity/Measurement | Reference |
|---|---|---|---|
| 2-Substituted Pyrimidines (4a, 4b, 4c, 5a, 5c, 5d, 6a) | C. albicans, A. niger, A. flavus | Excellent activity (MIC range: 3.21-15.15 µg/mL) | nih.gov |
| 2,4-disubstituted benzofuro[3,2-d]pyrimidines | C. albicans | Screened for activity | researchgate.net |
| Benzofuropyrimidinedione 23 | C. albicans (resistant strain) | Synergistic effect with fluconazole | nih.gov |
Antiviral Investigations
The pyrimidine nucleus is a component of several compounds with known antiviral properties, including activity against HIV and HCV. researchgate.net Research has explored the potential of pyrimidine analogues, including those fused with benzofuran rings, for their capacity to inhibit viral replication. researchgate.netijpsonline.com The broad biological profile of benzofuran-fused pyrimidines includes investigations into their effectiveness as antiviral agents. nih.govresearchgate.net While the general class of pyrimidine derivatives has shown promise in antiviral drug discovery, specific and detailed investigations focusing solely on nih.govbenzofuro[2,3-d]pyrimidin-4(3H)-one derivatives against a wide range of viruses remain an area for more extensive research.
Anti-inflammatory Research Potential
Benzofuro[2,3-d]pyrimidine derivatives have emerged as significant candidates in the search for new anti-inflammatory agents. nih.govbrieflands.com Studies have demonstrated that these compounds can inhibit key inflammatory mediators. nih.gov For example, a study on the benzofuran compound 3,4-dihydro-4-oxo-benzofuro[3,2-d]pyrimidine-2-propionic acid showed significant anti-inflammatory activity in a chronic inflammation model using Wistar albino rats. ijbcp.com The efficacy of some derivatives was found to be comparable to that of the standard drug diclofenac (B195802) sodium. researchgate.net
The mechanism of action for the anti-inflammatory effects of pyrimidine-based compounds is often associated with the inhibition of cyclooxygenase (COX) enzymes, which reduces the production of prostaglandins. nih.gov Research has also shown that benzofuran-heterocycle hybrids can inhibit the generation of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide-induced RAW 264.7 cells. mdpi.com The anti-inflammatory potential of this scaffold is further supported by the evaluation of various 5H-benzofuro[3,2-d]1,3,4-thiadiazolo[3,2-a]-pyrimidin-5-ones, which have shown notable anti-inflammatory and antiexudative activities. researchgate.net
Analgesic Property Evaluation in Pre-clinical Models
The analgesic properties of compounds containing the benzofuran-pyrimidine scaffold have been evaluated in pre-clinical studies. nih.govbrieflands.com A series of 2-alkylthio-benzofuro[3,2-d]pyrimidin-4(3H)-ones were studied for their analgesic effects using a rat model of chronic constriction injury. researchgate.net The results indicated that these compounds were effective in attenuating thermal and mechanical allodynia induced by neuropathy. researchgate.net This suggests a potential role for these derivatives in managing neuropathic pain. The evaluation of 5H-benzofuro[3,2-d]1,3,4-thiadiazolo[3,2-a]-pyrimidin-5-ones also demonstrated analgesic activities that were significantly higher than those of mefenamic and acetylsalicylic acids in some cases. researchgate.net
Antioxidant Activity Studies
The antioxidant potential of benzofuran-pyrimidine derivatives has been a subject of scientific inquiry. nih.govbrieflands.com These compounds have been evaluated for their ability to scavenge free radicals, a key aspect of antioxidant activity. Studies on various furo[2,3-d]pyrimidinone analogues revealed strong antioxidant properties, with some compounds showing percentage inhibition comparable to ascorbic acid. researchgate.net
In other research, newly synthesized benzofuran fused pyrimidine derivatives were screened for antioxidant activity using methods such as the DPPH radical scavenging assay. researchgate.net The results indicated that several compounds exhibited excellent antioxidant activity. researchgate.net The antioxidant capacity is an important feature, as oxidative stress is implicated in a wide range of diseases, and compounds that can mitigate this process are of significant therapeutic interest.
Investigation of Histamine (B1213489) H4 Receptor Modulation
Certain derivatives of the benzofuro[2,3-d]pyrimidine scaffold have been identified as modulators of the histamine H4 receptor. ijpsonline.com The histamine H4 receptor is a target of interest for the treatment of inflammatory and immune disorders, such as allergies and asthma. Benzofuro[3,2-d]pyrimidin-2-amine scaffolds, in particular, have been found in substances that act as histamine H4 receptor antagonists. researchgate.net This modulatory activity indicates a potential therapeutic application for these compounds in conditions where the H4 receptor plays a significant pathological role.
Other Emerging Biological Activities
Beyond the well-documented antimicrobial, antioxidant, and general antitumor properties of the researchgate.netbenzofuro[2,3-d]pyrimidin-4(3H)-one scaffold, recent research has unveiled a range of other promising biological activities. These emerging applications highlight the versatility of this heterocyclic system in targeting various enzymes and receptors implicated in a multitude of diseases, including cancer, inflammation, and viral infections. This section delves into these novel therapeutic avenues, presenting detailed research findings on the activity of researchgate.netbenzofuro[2,3-d]pyrimidin-4(3H)-one derivatives as enzyme inhibitors, receptor antagonists, and antiviral agents.
Enzyme Inhibitory Activity
The researchgate.netbenzofuro[2,3-d]pyrimidin-4(3H)-one core has proven to be a fertile ground for the development of potent and selective enzyme inhibitors, with significant implications for cancer therapy and the management of inflammatory conditions.
One of the most notable emerging applications is the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA damage repair in cancer cells. researchgate.net A series of researchgate.netbenzofuro[3,2-d]pyrimidine-4(3H)-one derivatives incorporating a thiosemicarbazone moiety have been synthesized and evaluated as novel PARP-1 inhibitors. researchgate.net Among these, compounds 19b and 19c demonstrated more potent inhibitory activity and higher selectivity against PARP-1 than the established drug Olaparib. researchgate.net Specifically, compound 19c exhibited an IC50 value of 0.026 μM against the PARP-1 enzyme. researchgate.net Mechanistic studies revealed that this compound impedes the repair of DNA single-strand breaks and exacerbates double-strand breaks by inhibiting PARP-1, ultimately promoting cancer cell apoptosis through the mitochondrial pathway. researchgate.net
The fused furo[2,3-d]pyrimidine scaffold, a close structural analog, has also been extensively explored for its ability to inhibit various protein kinases, which are key regulators of cellular processes often dysregulated in cancer. researchgate.net Derivatives of this scaffold have shown inhibitory activity against a range of kinases including Epidermal Growth Factor Receptor (EGFR), human epidermal growth factor receptor 2 (HER2), c-Met, Receptor-Interacting Protein 1 (RIP1), Tyrosine-protein kinase receptor (Tie-2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.netresearchgate.net For instance, certain 6-aryl-furo[2,3-d]pyrimidin-4-amines have been identified as EGFR inhibitors. researchgate.net Furthermore, novel furo[2,3-d]pyrimidine derivatives have been discovered as potent dual inhibitors of Tie-2 and VEGFR-2 receptor tyrosine kinases. researchgate.net
In the realm of inflammation, derivatives of the related benzofuran scaffold have been investigated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin (B15479496) synthesis pathway. A number of synthesized compounds, when docked on the active site of the COX-2 enzyme, demonstrated favorable interactions with the amino acids of the active site, comparable to the established nonsteroidal anti-inflammatory drug (NSAID) Diclofenac. nih.gov
Table 1: Enzyme Inhibitory Activity of researchgate.netbenzofuro[2,3-d]pyrimidin-4(3H)-one and Related Derivatives
| Compound/Derivative Class | Target Enzyme | Biological Activity/Potency | Reference |
| researchgate.netBenzofuro[3,2-d]pyrimidine-4(3H)-one-thiosemicarbazone analogs | PARP-1 | IC50 of 0.026 μM for compound 19c | researchgate.net |
| 6-Aryl-furo[2,3-d]pyrimidin-4-amines | EGFR | Identified as EGFR inhibitors | researchgate.net |
| Furo[2,3-d]pyrimidine derivatives | Tie-2 and VEGFR-2 | Potent dual inhibitors | researchgate.net |
| Benzofuran derivatives | COX-2 | Good interactions with the enzyme active site | nih.gov |
Receptor Antagonist Activity
The structural framework of researchgate.netbenzofuro[2,3-d]pyrimidin-4(3H)-one and its analogs has also been found to interact with specific cellular receptors, suggesting potential therapeutic applications as receptor antagonists.
Research into tricyclic benzo[b]furans, specifically furo[2,3,4-jk] nih.govbenzazepin-4(3H)-ones, which share a core benzofuran structure, has demonstrated antagonist activity at the leukotriene B(4) (LTB(4)) receptor. nih.gov LTB4 is a potent inflammatory mediator, and its receptor is a target for anti-inflammatory drug development. The evaluation of these compounds for their LTB(4) receptor inhibitory activities points to a potential role for this structural class in treating inflammatory diseases. nih.gov
Furthermore, the broader benzofuro[3,2-d]pyrimidin-2-amine scaffold has been identified in substances that act as histamine H4 receptor antagonists and adenosine (B11128) receptor (A2A) antagonists. researchgate.net The antagonism of these receptors has implications for the treatment of allergic and inflammatory conditions, as well as neurological disorders.
Antiviral Activity
Emerging studies have indicated that derivatives of the furo[2,3-d]pyrimidine scaffold, structurally related to researchgate.netbenzofuro[2,3-d]pyrimidin-4(3H)-one, possess antiviral properties. A novel series of furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid derivatives were synthesized and evaluated for their antiviral efficacy. nih.gov
Notably, compounds 9a-c from this series exhibited broad-spectrum activity against both wild-type and mutant strains of the varicella-zoster virus (VZV), with EC50 values in the low micromolar range. nih.gov Compound 9b was found to be up to three times more potent than the standard antiviral drug acyclovir (B1169) against thymidine (B127349) kinase-deficient strains of VZV. nih.gov Importantly, this derivative showed a favorable safety profile, as it was not cytostatic at the highest tested concentration (CC50 > 100 µM). nih.gov
Table 2: Antiviral Activity of Furo[2,3-d]pyrimidine Derivatives
| Compound | Virus | Activity | Reference |
| 9b | Varicella-zoster virus (VZV) | Up to 3-fold more potent than acyclovir against thymidine kinase-deficient strains | nih.gov |
| 9a-c | Varicella-zoster virus (VZV) | Low micromolar EC50 values | nih.gov |
Structure Activity Relationship Sar Studies
Elucidating Core Scaffold Contributions to Activity
The mdpi.combenzofuro[2,3-d]pyrimidin-4(3H)-one core is a fused heterocyclic system, combining the structural features of benzofuran (B130515) and pyrimidine (B1678525). This fusion creates a unique molecular architecture that is considered a "privileged scaffold" in drug discovery, meaning it is capable of binding to multiple biological targets and exhibiting a wide range of pharmacological activities. nih.govsemanticscholar.org The biological significance of this scaffold can be understood by examining the contributions of its constituent rings and their synergistic interplay.
The Benzofuran Moiety: The benzofuran part of the scaffold, consisting of a fused benzene (B151609) and furan (B31954) ring, is a common motif in both natural products and synthetic compounds with significant biological properties. mdpi.comnih.gov It is known to participate in various non-covalent interactions with biological macromolecules, including hydrophobic and π-stacking interactions, which are critical for molecular recognition and binding affinity. The oxygen atom in the furan ring can act as a hydrogen bond acceptor, further anchoring the molecule within a target's binding site. The diverse biological profile of benzofuran derivatives includes anticancer, antimicrobial, anti-inflammatory, and antiviral activities. nih.gov
The Pyrimidinone Moiety: The pyrimidin-4(3H)-one ring is another crucial pharmacophore. Its structure bears a resemblance to the purine (B94841) bases found in nucleic acids, which allows it to act as a bioisostere and interact with enzymes and receptors that recognize purines. uran.ua The pyrimidinone ring possesses both hydrogen bond donor (N-H at position 3) and acceptor (C=O at position 4 and ring nitrogens) capabilities, enabling it to form strong and specific hydrogen bonds with target proteins. This moiety is a key feature in many compounds with anticancer and kinase inhibitory activities.
The Fused System: The fusion of the benzofuran and pyrimidine rings into a rigid, planar system enhances the molecule's ability to interact with flat hydrophobic regions of binding sites and facilitates π-π stacking interactions. This rigid structure reduces the conformational entropy upon binding, which can lead to a more favorable binding affinity. The electronic properties of the two rings are also merged, creating a unique electron distribution that influences the molecule's reactivity and interaction with biological targets.
The importance of the fused scaffold is underscored by the extensive biological activities reported for analogous systems, such as thieno[2,3-d]pyrimidines, where a thiophene ring replaces the furan ring. uran.ua These compounds are also recognized for their broad therapeutic potential, which is attributed to the fused heterocyclic core. uran.uauran.ua The concept of bioisosteric replacement, where one part of a molecule is replaced by a structurally similar group to improve properties, highlights the foundational role of the core scaffold in defining the biological activity profile. uran.ua Therefore, the mdpi.combenzofuro[2,3-d]pyrimidin-4(3H)-one scaffold is not merely a passive framework but an active contributor to the molecule's pharmacodynamic and pharmacokinetic properties, providing the essential structural and electronic features required for biological activity.
Mechanistic Investigations and Molecular Target Identification
Enzyme Inhibition Studies (e.g., PARP-1, Kinases, Transglutaminases)
The researchgate.netbenzofuro[2,3-d]pyrimidin-4(3H)-one scaffold has been successfully utilized to design potent enzyme inhibitors, most notably targeting Poly(ADP-ribose) polymerase-1 (PARP-1). researchgate.netnih.gov PARP-1 is a critical enzyme in DNA damage repair, and its inhibition is a key strategy in cancer therapy, particularly for tumors with existing DNA repair deficiencies. researchgate.netnih.gov
In a significant study, a series of novel PARP-1 inhibitors were developed using the benzofuran[3,2-d]pyrimidine-4(3H)-one framework (an isomer of the subject compound). By introducing thiosemicarbazone derivatives to the scaffold, researchers synthesized compounds with potent inhibitory activity. researchgate.netnih.gov Two standout derivatives, designated 19b and 19c , demonstrated more potent inhibition of PARP-1 than the established drug Olaparib. researchgate.netnih.gov Compound 19c was particularly noteworthy, with an IC₅₀ value of 0.026 µM against the PARP-1 enzyme. researchgate.netnih.gov Furthermore, it showed high selectivity for PARP-1 over PARP-2, a closely related enzyme, with a selectivity ratio 85.19-fold greater than that of Olaparib. researchgate.netnih.gov
While direct and extensive kinase inhibition data for the researchgate.netbenzofuro[2,3-d]pyrimidin-4(3H)-one core is not widely published, the broader class of fused pyrimidines, such as furo[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, are recognized as potent kinase inhibitors. These related structures have shown inhibitory activity against receptor tyrosine kinases like EGFR and HER2, suggesting the potential of the benzofuro-pyrimidine scaffold in this area as well. There is currently limited specific data available regarding the inhibition of transglutaminases by this compound class in the reviewed literature.
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity (PARP-2/PARP-1) |
| Derivative 19c | PARP-1 | 0.026 | >85-fold vs. Olaparib |
| Derivative 19b | PARP-1 | Potent (exact value not specified) | High |
| Olaparib (Reference) | PARP-1 | Not specified in study | Baseline |
Table 1: PARP-1 inhibitory activity of researchgate.netbenzofuro[3,2-d]pyrimidin-4(3H)-one derivatives. Data sourced from a study by Gou et al. (2023). researchgate.netnih.gov
Receptor Binding Profiling
While direct receptor binding assays on a wide panel for the specific researchgate.netbenzofuro[2,3-d]pyrimidin-4(3H)-one nucleus are limited in the available literature, studies on structurally similar heterocyclic systems provide valuable insights. For instance, derivatives of the analogous researchgate.netbenzothieno[3,2-d]pyrimidine scaffold have been synthesized and evaluated for their binding to serotonergic receptors. ebi.ac.uk
In one study, specific derivatives of researchgate.netbenzothieno[3,2-d]pyrimidine demonstrated high affinity for the 5-HT₇ receptor. ebi.ac.uk Compound C1 from this series showed a particularly high affinity with a Kᵢ value of 0.85 nM and exhibited a 48-fold selectivity over the 5-HT₁ₐ receptor. ebi.ac.uk This indicates that the fused pyrimidine (B1678525) core can be effectively tailored to interact with G-protein coupled receptors.
Furthermore, the general class of fused pyrimidines has been investigated for activity against receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov These receptors are crucial in cell proliferation and are often overexpressed in cancers. nih.govnih.gov The inhibitory action of related compounds on these receptors suggests that derivatives of researchgate.netbenzofuro[2,3-d]pyrimidin-4(3H)-one could potentially be designed to bind to the ATP-binding site of these kinase domains. nih.gov
| Compound Series | Target Receptor | Key Finding | Kᵢ (nM) |
| researchgate.netBenzothieno[3,2-d]pyrimidine (Derivative C1) | 5-HT₇ | High affinity and selectivity | 0.85 |
| researchgate.netBenzothieno[3,2-d]pyrimidine (Derivative B2) | 5-HT₇ | Notable affinity and selectivity | 9.08 |
Table 2: Receptor binding affinity of analogous benzothieno[3,2-d]pyrimidine derivatives. ebi.ac.uk
Pathway Modulation Analysis
Derivatives of researchgate.netbenzofuro[2,3-d]pyrimidin-4(3H)-one have been shown to modulate critical cellular pathways, primarily as a consequence of their enzyme-inhibiting activity. The inhibition of PARP-1 by these compounds directly impacts the DNA damage response (DDR) pathway. researchgate.netnih.gov
PARP-1 is a key sensor of single-strand DNA breaks (SSBs). nih.gov When it is inhibited, these breaks cannot be efficiently repaired. In cells undergoing division, unrepaired SSBs can lead to the collapse of replication forks, creating more severe double-strand breaks (DSBs). nih.gov In cancer cells that have a compromised ability to repair DSBs (for example, due to mutations in BRCA1/2 genes), this accumulation of damage leads to cell death through a process known as synthetic lethality. nih.gov
Studies on the potent PARP-1 inhibitor 19c , a derivative of the benzofuro-pyrimidine scaffold, have confirmed this mechanism. The compound was found to inhibit the repair of DNA single-strand breaks and consequently aggravate double-strand break damage. researchgate.netnih.gov Further mechanistic analysis revealed that this DNA damage accumulation ultimately promotes the apoptosis (programmed cell death) of cancer cells via the mitochondrial apoptosis pathway. researchgate.netnih.gov
Molecular Interaction Analysis with Biological Macromolecules
To understand the potent inhibitory activity of researchgate.netbenzofuro[2,3-d]pyrimidin-4(3H)-one derivatives, molecular docking studies have been performed to analyze their interactions within the active sites of their target enzymes. researchgate.netebi.ac.uk
In the case of PARP-1 inhibitors, molecular modeling of a derivative from the analogous pyrano[2,3-d]pyrimidine series showed that the pyrimidine core interacts with key amino acid residues Ser904 and Gly863 through hydrogen bonds. semanticscholar.org For the closely related researchgate.netbenzothieno[3,2-d]pyrimidine derivatives targeting the 5-HT₇ receptor, docking studies were also crucial in rationalizing the observed structure-affinity relationships and understanding the binding poses of the compounds within the receptor. ebi.ac.uk
These computational analyses highlight that the core scaffold of the researchgate.netbenzofuro[2,3-d]pyrimidin-4(3H)-one molecule typically positions itself within the binding pocket to form crucial hydrogen bonds and potential π-π stacking interactions with aromatic residues of the target protein. nih.govsemanticscholar.org The specific substitutions on the benzofuran (B130515) and pyrimidine rings then dictate the potency and selectivity by forming additional interactions with the surrounding amino acids, optimizing the compound's fit within the active site.
Computational Chemistry and Cheminformatics in Benzofuropyrimidinone Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of researchgate.netbenzofuro[2,3-d]pyrimidin-4(3H)-one research, it is instrumental in understanding how these compounds interact with biological targets at a molecular level.
Research into the related benzofuran[3,2-d]pyrimidine-4(3H)-one scaffold has successfully used molecular docking to elucidate binding mechanisms with Poly (ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme involved in DNA repair and a significant target in cancer therapy. researchgate.netnih.gov Studies have shown that derivatives of this scaffold can fit into the active site of PARP-1. researchgate.netnih.gov For instance, docking simulations of novel benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives revealed key interactions within the PARP-1 binding pocket. researchgate.net These interactions typically include hydrogen bonds with amino acid residues like SER904 and GLY863, and π-π stacking interactions with TYR907 and HIS862, which are critical for stabilizing the ligand-protein complex. researchgate.netnih.gov
In one study, a series of benzofuran[3,2-d]pyrimidine-4(3H)-one compounds bearing a thiosemicarbazone moiety were designed as PARP-1 inhibitors. researchgate.netnih.gov Molecular docking of the most potent compound, 19c , showed that the benzofuropyrimidinone core acts as a key pharmacophore that anchors the molecule in the nicotinamide (B372718) binding site of PARP-1. nih.gov The simulations highlighted that the carbonyl group of the pyrimidinone ring forms a crucial hydrogen bond with the backbone NH of GLY863, while the benzofuran (B130515) oxygen acts as a hydrogen bond acceptor. researchgate.net
Similarly, molecular docking has been applied to understand the antibacterial potential of benzofuro-pyrimidine derivatives. ijpsonline.com In a study of novel 2-mercapto-benzofuro-pyrimidine compounds, docking was performed against the protein of highly inhibited bacterial organisms, demonstrating excellent docking energies and providing a rationale for their observed biological activity. ijpsonline.com
Table 1: Molecular Docking of Benzofuran[3,2-d]pyrimidine-4(3H)-one Derivatives with PARP-1
| Compound | Target Protein | Key Interacting Residues | Type of Interaction |
| 19c | PARP-1 | GLY863, SER904 | Hydrogen Bond |
| 19c | PARP-1 | TYR907, HIS862 | π-π Stacking |
| 12f | PARP-1 | Not specified | Not specified |
This table is interactive. Click on the headers to sort the data.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for researchgate.netbenzofuro[2,3-d]pyrimidin-4(3H)-one were not detailed in the available literature, studies on related heterocyclic systems demonstrate the utility of this approach.
For example, a 2D-QSAR study was conducted on a series of benzofuran-based vasodilators to understand the structural requirements for their activity. dergipark.org.tr The resulting model, which showed good statistical significance (R² = 0.816), indicated that certain topological and quantum chemical descriptors were crucial for the observed vasodilation properties. dergipark.org.tr Such an approach, if applied to benzofuropyrimidinones, could predict the activity of new derivatives and guide synthetic efforts toward more potent compounds.
In another relevant study, QSAR analysis was performed on a series of furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors. nih.gov Using multiple linear regression (MLR) and artificial neural network (ANN) methods, a robust nonlinear QSAR model was developed (R² = 0.998 for ANN) that could predict the anticancer activity of similar compounds. nih.gov The descriptors used in these models often include electronic, steric, and hydrophobic parameters, which quantify the physicochemical properties of the molecules. nih.gov The development of a similar QSAR model for researchgate.netbenzofuro[2,3-d]pyrimidin-4(3H)-one would be a valuable step in optimizing its therapeutic potential.
Molecular Dynamics Simulations for Binding Dynamics
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-protein complex over time. This technique complements molecular docking by offering a dynamic view of the binding event, which is crucial for a realistic assessment of ligand efficacy.
For the related benzofuran[3,2-d]pyrimidine-4(3H)-one scaffold, MD simulations have been used to validate the binding modes predicted by docking studies and to assess the stability of the complexes with PARP-1. researchgate.net These simulations, often run for hundreds of nanoseconds, can confirm whether the key interactions observed in the static docking pose are maintained over time. nih.gov Analysis of parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone can indicate the stability of the system. nih.gov For instance, a study on PARP-1 and PARP-2 inhibitors used MD simulations to reveal that the structural flexibility of the proteins was constrained upon inhibitor binding, indicating a stable interaction. nih.gov
MD simulations can also elucidate the role of water molecules in the binding site and calculate binding free energies using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), which can provide a more accurate ranking of potential inhibitors than docking scores alone. mdpi.com
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is highly effective for calculating various molecular properties, such as geometric parameters, vibrational frequencies, and electronic characteristics like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. nih.govnih.gov
While specific DFT studies on researchgate.netbenzofuro[2,3-d]pyrimidin-4(3H)-one are not extensively documented in the searched literature, research on related pyrimidine (B1678525) derivatives illustrates the power of this technique. dergipark.org.trnih.gov DFT calculations can be used to optimize the molecular geometry of benzofuropyrimidinone and to predict its infrared and Raman spectra, which can aid in its experimental characterization. nih.gov
The analysis of the HOMO-LUMO energy gap is particularly important as it relates to the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap suggests higher reactivity. nih.gov Furthermore, DFT can be used to calculate the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule and identifies sites susceptible to electrophilic and nucleophilic attack. dergipark.org.tr This information is invaluable for understanding reaction mechanisms and intermolecular interactions, such as hydrogen bonding, which are critical for biological activity. dergipark.org.tr For example, a DFT study on pyrimidine derivatives adsorbed on graphene oxide calculated electronic properties and interaction energies to understand their potential as drug delivery systems. dergipark.org.tr
Virtual Screening for Novel Benzofuropyrimidinone Chemotypes
Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govnih.gov This method can be either structure-based, relying on the 3D structure of the target protein, or ligand-based, using the structure of known active compounds.
Although no specific virtual screening campaigns for researchgate.netbenzofuro[2,3-d]pyrimidin-4(3H)-one were found, this technique has been successfully applied to similar heterocyclic scaffolds. For instance, a virtual screening of a pyrido[2,3-d]pyrimidine (B1209978) database was performed to design novel inhibitors of human thymidylate synthase, a target in cancer therapy. researchgate.netresearchgate.net This process, combined with molecular docking and ADME predictions, led to the identification of four promising ligands with better docking scores than the standard drug. researchgate.net
Another strategy is scaffold hopping, where the core structure of a known inhibitor is replaced by a novel core (a different chemotype) while retaining the original biological activity. Virtual screening supported by scaffold-hopping approaches could be employed to discover entirely new chemical series based on the researchgate.netbenzofuro[2,3-d]pyrimidin-4(3H)-one framework. nih.gov By screening large chemical databases like ZINC and natural product libraries, novel hits can be identified that possess the benzofuropyrimidinone core or a similar pharmacophoric arrangement, paving the way for the development of new therapeutic agents. mdpi.com
Advanced Characterization Methodologies in Academic Research
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)
Spectroscopic methods are fundamental to the structural confirmation of nih.govbenzofuro[2,3-d]pyrimidin-4(3H)-one and its derivatives. Each technique provides unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of the molecule. For the related pyrido[2,3-d]pyrimidin-4(3H)-one scaffold, protons on the pyrimidine (B1678525) ring and adjacent aromatic systems show distinct chemical shifts. nih.gov For instance, in derivatives of 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one, the NH protons appear as D₂O exchangeable singlet signals at high chemical shifts (δ > 12 ppm), while the proton on the C6 of the pyridopyrimidine ring is observed around δ 7.97 ppm. nih.gov Similarly, for the nih.govbenzofuro[2,3-d]pyrimidin-4(3H)-one system, the N-H proton of the pyrimidinone ring is expected to resonate at a downfield position. The aromatic protons of the benzofuran (B130515) moiety would appear in the typical aromatic region (δ 7.0-8.5 ppm), with their specific shifts and coupling patterns determined by their positions on the benzene (B151609) ring.
In ¹³C NMR spectra of related structures, the carbonyl carbon (C=O) of the pyrimidinone ring typically shows a characteristic signal in the range of δ 160-175 ppm. nih.gov The chemical shifts for the aromatic and heterocyclic carbons provide a complete map of the carbon skeleton.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The key vibrational frequencies expected for the nih.govbenzofuro[2,3-d]pyrimidin-4(3H)-one structure are based on data from analogous compounds like pyrano[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. nih.govnih.gov
A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the pyrimidinone ring is expected in the region of 1680-1720 cm⁻¹. nih.gov The N-H stretching vibration of the amide group within the pyrimidinone ring would typically appear as a broad band in the 3100-3500 cm⁻¹ region. nih.gov Other characteristic peaks would include C=N stretching (around 1525-1596 cm⁻¹) and aromatic C=C stretching vibrations (around 1570-1620 cm⁻¹). researchgate.net
Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For nih.govbenzofuro[2,3-d]pyrimidin-4(3H)-one (C₁₀H₆N₂O₂), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation patterns of related pyrimidine derivatives often involve the initial loss of small, stable molecules or radicals from the side chains, followed by the characteristic cleavage of the heterocyclic rings. sapub.orgiosrjournals.org
Table 1: Expected Spectroscopic Data for the nih.govBenzofuro[2,3-d]pyrimidin-4(3H)-one Scaffold
| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z | Reference Analogues |
|---|---|---|---|
| ¹H NMR | Pyrimidinone N-H | > 10 ppm (singlet, D₂O exchangeable) | Pyrido[2,3-d]pyrimidin-4(3H)-ones nih.gov |
| Aromatic Protons | 7.0 - 8.5 ppm (multiplets) | Pyrido[2,3-d]pyrimidin-4(3H)-ones nih.gov | |
| ¹³C NMR | Carbonyl Carbon (C=O) | 160 - 175 ppm | Pyrido[2,3-d]pyrimidin-4(3H)-ones nih.gov |
| Aromatic Carbons | 110 - 160 ppm | Pyrido[2,3-d]pyrimidin-4(3H)-ones nih.gov | |
| IR | N-H Stretch | 3100 - 3500 cm⁻¹ (broad) | Pyrano[2,3-d]pyrimidines nih.gov |
| C=O Stretch | 1680 - 1720 cm⁻¹ (strong) | Pyrido[2,3-d]pyrimidin-4(3H)-ones nih.gov | |
| C=N / C=C Stretch | 1500 - 1620 cm⁻¹ | Pyrimidine derivatives researchgate.net | |
| MS | Molecular Ion (M⁺) | ~186.04 g/mol | Calculated |
Note: The data presented are inferred from closely related heterocyclic systems and represent expected values for the nih.govbenzofuro[2,3-d]pyrimidin-4(3H)-one scaffold. Specific experimental values may vary.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive proof of a molecule's structure by mapping the electron density of a single crystal, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.
While a crystal structure for the parent nih.govbenzofuro[2,3-d]pyrimidin-4(3H)-one is not available, extensive crystallographic studies have been performed on its isomer, nih.govbenzofuro[3,2-d ]pyrimidin-4(3H)-one, and other related fused pyrimidinones. nih.govnih.gov These studies reveal key structural characteristics that are highly likely to be shared by the [2,3-d] isomer.
In a reported crystal structure of a 3-phenyl- nih.govbenzofuro[3,2-d]pyrimidin-4(3H)-one derivative, the entire fused benzofuropyrimidine ring system was found to be essentially planar. nih.gov This planarity is a common feature of such aromatic fused-ring systems. The crystal packing in these molecules is often stabilized by intermolecular interactions, such as hydrogen bonding and π–π stacking. nih.govnih.gov For example, N-H···O hydrogen bonds are typically observed, linking the pyrimidinone moieties of adjacent molecules. Furthermore, offset π–π stacking interactions between the fused aromatic rings contribute significantly to the stability of the crystal lattice, with interplanar distances commonly observed around 3.3 to 3.7 Å. nih.govnih.gov
For a crystal of nih.govbenzofuro[2,3-d]pyrimidin-4(3H)-one, it would be expected to exhibit a planar fused-ring system. The crystal packing would likely be dominated by N-H···O hydrogen bonds between the pyrimidinone N-H group and the carbonyl oxygen of a neighboring molecule, forming chains or dimeric structures. π–π stacking interactions between the benzofuran ring systems would further stabilize the solid-state assembly.
Table 2: Representative Crystallographic Data for a Related Benzofuro[3,2-d]pyrimidine Derivative
| Parameter | Value for 3-(4-Chlorophenyl)-2-(diisopropylamino)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one nih.gov |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.3713 (7) |
| b (Å) | 23.2686 (10) |
| c (Å) | 7.8405 (5) |
| β (°) | 105.994 (1) |
| Volume (ų) | 1994.2 (2) |
| Key Structural Feature | The fused benzofuro[3,2-d]pyrimidine system is almost coplanar. nih.gov |
| Key Interaction | Intermolecular π–π stacking interactions stabilize the crystal structure. nih.gov |
Note: This data is for an isomeric and substituted derivative and serves to illustrate the typical parameters and structural features determined by X-ray crystallography for this class of compounds.
Broader Applications and Future Research Directions
Benzofuropyrimidinone Derivatives as Lead Compounds for Drug Discovery
The researchgate.netbenzofuro[2,3-d]pyrimidin-4(3H)-one core has proven to be a versatile template for the design of novel therapeutic agents, particularly in the realm of oncology and infectious diseases. The fusion of the electron-rich benzofuran (B130515) ring with the electron-deficient pyrimidine (B1678525) ring creates a unique pharmacophore that can interact with various biological targets.
Anticancer Activity: A significant body of research highlights the potent anticancer activity of benzofuropyrimidinone derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression, such as protein kinases. For instance, certain derivatives have demonstrated significant inhibitory activity against receptor tyrosine kinases, which play a crucial role in cell proliferation and survival. researchgate.nettandfonline.com A series of furo[2,3-d]pyrimidines and benzofuro[3,2-d]pyrimidines were synthesized and evaluated for their antitumor effects against HepG2, Bel-7402, and HeLa cell lines. One derivative, compound 4a, exhibited notable antitumor activity against the HepG2 cell line with an IC50 of 0.70 μM. researchgate.nettandfonline.com Furthermore, some derivatives have shown potent activity against various cancer cell lines, including those of the lung, prostate, colon, and breast. nih.gov The introduction of different substituents on the benzofuran or pyrimidine ring has allowed for the fine-tuning of their anticancer potency and selectivity. nih.govnih.gov
Antimicrobial Activity: Beyond their anticancer potential, benzofuropyrimidinone derivatives have also emerged as promising antimicrobial agents. nih.govresearchgate.net The structural framework of these compounds allows for modifications that can target essential pathways in bacteria and fungi. nih.gov For example, certain derivatives have been screened for their activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as the fungal species Candida albicans. researchgate.net The mechanism of action is often attributed to the inhibition of crucial enzymes necessary for microbial survival, such as glucosamine-6-phosphate (GlcN-6-P) synthase. nih.gov
Below is a table summarizing the biological activities of selected researchgate.netbenzofuro[2,3-d]pyrimidin-4(3H)-one derivatives:
| Compound ID | Target/Cell Line | Activity Type | IC50/MIC | Reference |
| 4a | HepG2 | Anticancer | 0.70 µM | researchgate.nettandfonline.com |
| Compound 6c | Panc-1 | Anticancer | 1.7-1.9 µg/ml | researchgate.net |
| Compound 6e | MCF-7 | Anticancer | 1.4-1.82 µg/ml | researchgate.net |
| Compound 8a | EGFRWT | Anticancer | 0.099 µM | nih.gov |
| Compound 8a | EGFRT790M | Anticancer | 0.123 µM | nih.gov |
| Compound 7d | S. aureus ATCC 6538 | Antibacterial | - | nih.gov |
| Compounds 2, 5b, 6b, 6c, 7b, 7f | C. albicans ATCC 10231 | Antifungal | Strong | nih.gov |
| Compound 4h | Gram-positive & Gram-negative bacteria | Antibacterial | - | researchgate.net |
| Compound 8f | HT-1080, MCF-7, MDA-MB-231, A549 | Anticancer | 13.89-19.43 µM | nih.gov |
| Compound 9b | Thymidine (B127349) kinase-deficient VZV | Antiviral | - | nih.gov |
Applications in Materials Science (e.g., Organic Light-Emitting Diodes, Fluorescent Systems)
The unique photophysical properties of the benzofuro[2,3-d]pyrimidin-4(3H)-one scaffold have garnered interest in the field of materials science, particularly for the development of organic light-emitting diodes (OLEDs) and fluorescent systems. The extended π-conjugated system of this heterocyclic framework can give rise to intense fluorescence with tunable emission wavelengths.
The pyrimidine moiety, being electron-deficient, is a desirable component in organic materials for various applications, including OLEDs. researchgate.net Pyrimidine derivatives have been utilized as building blocks for fluorescent emitters, host materials, and electron-transporting materials in OLED devices. researchgate.net While direct applications of researchgate.netbenzofuro[2,3-d]pyrimidin-4(3H)-one in commercial OLEDs are not yet widespread, the foundational properties of the related pyrimidine and benzofuran structures are promising. For instance, pyrene-benzimidazole derivatives have been explored as blue emitters for OLEDs, demonstrating the potential of fused heterocyclic systems in this technology. nih.gov The design of such materials often focuses on reducing intermolecular aggregation to achieve efficient and pure electroluminescence. nih.gov
The inherent fluorescence of some benzofuran derivatives makes them suitable candidates for fluorescent probes. nih.gov Although specific studies on researchgate.netbenzofuro[2,3-d]pyrimidin-4(3H)-one as a fluorescent probe are limited, related furo[2,3-d]pyrimidine (B11772683) derivatives have been designed as fluorescent chemosensors. nih.gov
Development of Novel Chemical Probes and Tools
The development of chemical probes is crucial for understanding complex biological processes. The researchgate.netbenzofuro[2,3-d]pyrimidin-4(3H)-one scaffold, with its tunable fluorescence and biological activity, presents an attractive platform for designing such tools. These probes can be engineered to selectively bind to a specific biological target, and their fluorescence can be used to visualize and quantify the target's presence and activity within a cellular environment.
While the development of chemical probes based specifically on the researchgate.netbenzofuro[2,3-d]pyrimidin-4(3H)-one core is an emerging area, research on related structures provides a proof of concept. For instance, fluorescent ligands based on a spiro[isobenzofuran-1,4′-piperidine] moiety have been successfully developed as high-affinity probes for studying sigma receptors, which are implicated in various diseases, including cancer and Alzheimer's disease. nih.gov These probes have been instrumental in studying receptor distribution and function using techniques like flow cytometry and confocal microscopy. nih.gov
Addressing Research Gaps and Challenges in Benzofuropyrimidinone Chemistry
Despite the significant progress in the chemistry and application of benzofuropyrimidinones, several research gaps and challenges remain. A primary challenge lies in the development of efficient and versatile synthetic methodologies. While various synthetic routes have been reported, they can sometimes be multi-step, require harsh reaction conditions, or result in low yields. researchgate.net The development of one-pot or cascade reactions, such as the [4+2] annulation/aromatization to synthesize benzofuro[3,2-d]pyrimidin-2-amines, represents a significant step forward in addressing these synthetic hurdles. researchgate.net
Another area that warrants further exploration is the comprehensive understanding of the structure-activity relationships (SAR). While numerous derivatives have been synthesized and tested, a more systematic approach to SAR studies could lead to the rational design of more potent and selective compounds. This includes exploring a wider range of substituents at various positions of the heterocyclic core and correlating these modifications with their biological and photophysical properties.
Furthermore, there is a need to expand the scope of biological targets for these compounds. While much of the focus has been on anticancer and antimicrobial activities, the diverse chemical space offered by the benzofuropyrimidinone scaffold suggests that it could be a fruitful area for discovering inhibitors of other enzymes or modulators of other signaling pathways.
Synergistic Effects in Combination Research Strategies
The development of hybrid molecules and combination therapies is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. The researchgate.netbenzofuro[2,3-d]pyrimidin-4(3H)-one scaffold is well-suited for such approaches.
Hybrid molecules can be designed by incorporating the benzofuropyrimidinone core with other pharmacophores known to have complementary biological activities. This can lead to dual-acting agents with improved potency and a broader spectrum of activity. The concept of creating hybrid molecules from purine (B94841) and pyrimidine derivatives is an area of active research, with the aim of overcoming drug resistance and improving target selectivity. nih.gov For example, hybrid derivatives of furo[2,3-d]pyrimidin-2-one and 1,3,4-oxadiazole (B1194373) have been synthesized and shown to possess both antiviral and anticancer properties. nih.gov
In addition to creating hybrid molecules, investigating the synergistic effects of benzofuropyrimidinone derivatives in combination with existing drugs is a crucial research direction. This approach can potentially lead to lower effective doses, reduced side effects, and the ability to combat drug-resistant cancers and infections. While specific studies on the synergistic effects of researchgate.netbenzofuro[2,3-d]pyrimidin-4(3H)-one derivatives are still emerging, the strategy of combining different therapeutic agents is a well-established and successful approach in medicine.
Q & A
Advanced Research Question
- Molecular docking : Used to map interactions with mPGES-1’s hydrophobic pocket or VEGFR-2’s hinge region .
- MD simulations : Assess stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å over 100 ns) .
- Pharmacophore modeling : Identifies critical features like hydrogen bond acceptors and aromatic rings .
How can solubility be improved for in vivo studies?
Advanced Research Question
Strategies include:
- Hydrophilic substitutions : Introducing -OH, -NH2, or polyethylene glycol (PEG) chains at the 3-position .
- Prodrug approaches : Ethyl ester derivatives (e.g., ethyl acetate side chains) enhance bioavailability .
- Co-solvent systems : Ethanol/dichloromethane mixtures improve crystallization without compromising stability .
What validation methods ensure synthetic intermediate purity?
Advanced Research Question
- HPLC : Monitor reaction progress with C18 columns and ammonium acetate buffer (pH 6.5) .
- TLC : Use chloroform/methanol (6:1) for Rf comparison .
- Elemental analysis : Confirm stoichiometry (e.g., C16H13N3O·0.4H2O) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
